REACTION_CXSMILES
|
C(OC([N:8]1[CH2:14][C:13]2[CH:15]=[CH:16][CH:17]=[C:18]([C:19]([OH:21])=[O:20])[C:12]=2[O:11][CH2:10][CH2:9]1)=O)(C)(C)C.C(OCC)(=O)C.[ClH:28]>C(OCC)(=O)C>[ClH:28].[O:11]1[C:12]2[C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=[CH:15][C:13]=2[CH2:14][NH:8][CH2:9][CH2:10]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixed solvent of methanol and ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.O1CCNCC2=C1C(=CC=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 mg | |
YIELD: PERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |